
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by the presence of a chloro group at the third position and an iodo group at the fourth position of the pyrazole ring, which is attached to a benzaldehyde moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction is catalyzed by iodine, which facilitates the formation of electrophilic particles as intermediates . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
作用机制
The mechanism of action of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
相似化合物的比较
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H6ClIN2O |
|---|---|
分子量 |
332.52 g/mol |
IUPAC 名称 |
3-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-3-1-2-7(6-15)10(9)14-5-8(12)4-13-14/h1-6H |
InChI 键 |
UNDWLWCZXPCBOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13085429.png)

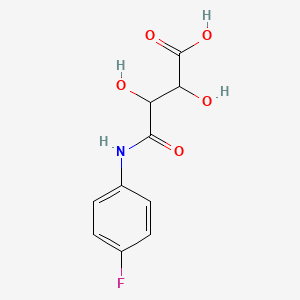
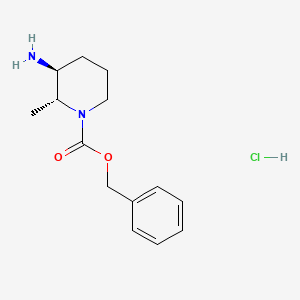

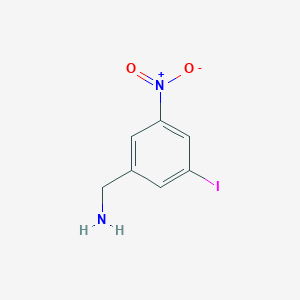
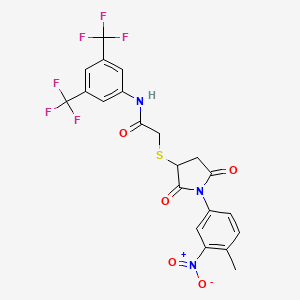
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)

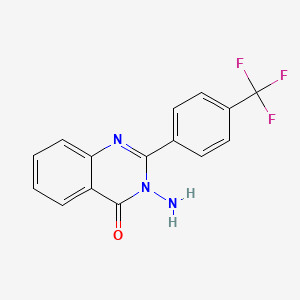

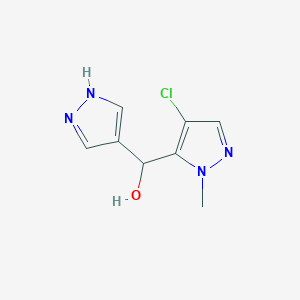
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
